4-Methoxybenzylzinc chloride

Catalog No.
S1910337
CAS No.
312693-17-7
M.F
C8H9ClOZn
M. Wt
222.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzylzinc chloride

CAS Number

312693-17-7

Product Name

4-Methoxybenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-methanidyl-4-methoxybenzene

Molecular Formula

C8H9ClOZn

Molecular Weight

222.0 g/mol

InChI

InChI=1S/C8H9O.ClH.Zn/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

AMKXMADQMVPOCK-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)[CH2-].Cl[Zn+]

Canonical SMILES

COC1=CC=C(C=C1)[CH2-].Cl[Zn+]

Synthesis of Aryl Me ethers:

MBzCl serves as a nucleophilic aromatic substitution (S_NAr) reagent, enabling the synthesis of aryl methyl ethers. The methoxy group (OCH3) attached to the benzyl ring acts as the nucleophile that displaces a leaving group on an aromatic molecule, forming a new carbon-oxygen bond. This reaction is particularly useful for introducing methoxy groups into complex aromatic molecules.

Suzuki-Miyaura Coupling Reactions:

MBzCl can participate in Suzuki-Miyaura coupling reactions, a powerful tool for constructing carbon-carbon bonds. In this reaction, MBzCl acts as the aryl component that couples with a boronic acid or ester via palladium catalysis. This versatility allows for the synthesis of various biaryl compounds with potential applications in pharmaceuticals and functional materials [].

Negishi Coupling Reactions:

Similar to Suzuki-Miyaura coupling, MBzCl can be employed in Negishi coupling reactions. Here, MBzCl reacts with an organic halide (RX) catalyzed by nickel or palladium complexes to form a new carbon-carbon bond. This approach offers an alternative strategy for the synthesis of complex organic molecules with biaryl linkages [].

Studies on Organozinc Reagents:

MBzCl itself is a subject of research in understanding the reactivity and properties of organozinc compounds. Scientists investigate its structure, stability, and reaction mechanisms to gain a deeper understanding of this class of organometallic reagents, which can be further applied in the development of novel synthetic methods [].

4-Methoxybenzylzinc chloride is an organozinc compound with the molecular formula C8H9ClOZn\text{C}_8\text{H}_9\text{ClOZn} and a molar mass of 222 g/mol. It appears as a colorless to light yellow liquid, commonly supplied as a 0.5 M solution in tetrahydrofuran. This compound is notable for its role as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. The presence of the methoxy group enhances its reactivity and selectivity in organic transformations, making it a valuable tool in synthetic chemistry .

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where it attacks electrophilic centers.
  • Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, which allows for the formation of carbon-carbon bonds .

The typical reaction conditions involve the use of tetrahydrofuran as a solvent and palladium-based catalysts to facilitate the coupling processes. Reactions are generally performed under inert atmospheres to minimize oxidation and moisture interference.

The synthesis of 4-methoxybenzylzinc chloride typically involves the reaction of 4-methoxybenzyl chloride with zinc metal in an appropriate solvent like tetrahydrofuran:

  • Preparation: Zinc metal is added to a solution of 4-methoxybenzyl chloride under an inert atmosphere.
  • Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolation: The resulting 4-methoxybenzylzinc chloride can be isolated by standard work-up procedures, typically involving filtration and concentration under reduced pressure .

This method highlights the straightforward nature of synthesizing this compound, which can be scaled for industrial applications.

4-Methoxybenzylzinc chloride has several applications, primarily in:

  • Organic Synthesis: It serves as a crucial reagent for constructing complex organic molecules through carbon-carbon bond formation.
  • Pharmaceutical Research: The compound is utilized in developing new drug candidates by facilitating the synthesis of biologically relevant structures.
  • Materials Science: It is also employed in creating advanced materials with specific properties for electronics and other high-tech applications .

Research on interaction studies involving 4-methoxybenzylzinc chloride mainly focuses on its reactivity with various electrophiles and its role in cross-coupling reactions. These interactions are pivotal for understanding how this compound can be effectively utilized in synthetic pathways to create more complex molecules. Further studies could elucidate its potential interactions with biological targets or other chemical species, enhancing its utility in medicinal chemistry .

Several compounds share structural similarities with 4-methoxybenzylzinc chloride, including:

  • 3-Fluorobenzylzinc chloride
  • 4-Fluorobenzylzinc chloride
  • 3-Chloro-4-methoxybenzylzinc chloride

Uniqueness

The uniqueness of 4-methoxybenzylzinc chloride lies in its specific methoxy substituent on the benzene ring, which influences its reactivity and selectivity compared to other benzylzinc compounds. The presence of electron-donating groups like methoxy can enhance nucleophilicity, making it more reactive towards electrophiles than compounds lacking such substituents. This characteristic makes it particularly valuable for synthetic applications where selectivity is crucial .

Starting MaterialZinc Metal (equiv)SolventTemperature (°C)Time (h)Yield (%)Concentration (M)
4-Methoxybenzyl chloride1.5THF50-556-12680.5
4-Methoxybenzyl bromide1.5THF40-504-875-820.5
4-Methoxybenzyl iodide1.2THF25-352-485-920.5
4-Methoxybenzyl chloride + LiCl1.5THF50-554-882-920.5
4-Methoxybenzyl bromide + LiCl1.5THF40-503-688-950.5

The kinetic studies reveal that the reaction follows a Langmuir-Hinshelwood mechanism, where both reagents adsorb on similar active centers of the metal surface [3]. The rate-limiting step has been identified as the halogen atom transfer, which constitutes an inner-sphere electron transfer process. Temperature optimization studies demonstrate that moderate heating significantly enhances reaction rates while maintaining product integrity.

The addition of lithium chloride as an additive dramatically improves both reaction efficiency and product yields [4]. This enhancement occurs through the formation of organozincate anions, which possess increased solubility and altered reactivity profiles compared to neutral organozinc species [4]. The lithium chloride promotes the solubilization of organozinc intermediates from the zinc surface, facilitating the overall transformation.

Transmetalation Routes Using Zinc Metal or Salts

Transmetalation represents an alternative synthetic strategy for preparing 4-methoxybenzylzinc chloride, offering several advantages including milder reaction conditions and higher functional group tolerance [5] [6]. This approach involves the transfer of organic groups from one metal center to another, typically from magnesium or lithium organometallics to zinc halides or zinc metal.

Table 2: Transmetalation Routes - Optimization Studies

Zinc SourceAdditiveAdditive Amount (equiv)Temperature (°C)Time (h)Organozinc Yield (%)Purity (%)
Zn metal dustLiCl1.150882-9292
Zn metal powderLiCl1.145688-9694
ZnCl2 + Mg turningsLiCl2.025485-9088
ZnCl2 + RMgBrNone00-25295-9898
Zn(OPiv)2 + RMgBrNone00-25392-9796

The transmetalation process using Grignard reagents offers exceptional efficiency and purity [7]. The reaction of 4-methoxybenzylmagnesium bromide with zinc chloride proceeds quantitatively at room temperature, producing highly pure organozinc products with minimal side reactions. This method is particularly valuable when working with sensitive functional groups that might not tolerate the harsher conditions required for direct zinc insertion.

Alternative zinc sources such as zinc pivalate provide enhanced air stability for the resulting organozinc reagents [7]. The use of zinc pivalate in transmetalation reactions yields solid, air-stable organozinc pivalates that can be stored and handled under ambient conditions for extended periods. These reagents maintain their reactivity while offering significantly improved operational convenience.

The mechanism of transmetalation involves equilibrium processes where organozincate complexes form as intermediates [8]. In the presence of lithium salts, the formation of ate complexes such as [RZnCl2Li] enhances both the solubility and nucleophilicity of the organozinc species. These ate complexes exhibit different reactivity patterns compared to neutral organozinc compounds, often showing improved selectivity in subsequent transformations.

Continuous Flow Synthesis Approaches

Continuous flow synthesis represents a modern approach to organozinc reagent preparation, offering advantages in terms of scalability, safety, and process control [9] [10] [11]. This methodology addresses the traditional limitations associated with batch synthesis of organozinc compounds, including temperature control difficulties, material accumulation risks, and scalability challenges.

Table 3: Continuous Flow Synthesis Parameters

Flow Rate (mL/min)Residence Time (min)Temperature (°C)Pressure (bar)Conversion (%)Yield (%)Throughput (L/h)
0.514.0601.298950.03
1.07.0551.596920.06
2.03.5502.092880.12
3.02.3452.588840.18
5.01.4403.082780.30

The flow synthesis approach utilizes packed bed reactors containing activated zinc metal through which solutions of 4-methoxybenzyl halides are continuously pumped [10] [12]. The reactor design incorporates precise temperature control through heating jackets and thermocouples, ensuring optimal reaction conditions throughout the process. The continuous nature of the process minimizes the accumulation of reactive intermediates, reducing safety risks associated with large-scale organozinc synthesis.

Process optimization studies demonstrate that residence time significantly influences both conversion and yield [11] [12]. Longer residence times generally favor higher conversions, but excessive residence times may lead to product degradation or side reactions. The optimal balance between throughput and yield occurs at intermediate flow rates, typically around 1-2 mL/min for laboratory-scale reactors.

Temperature control in continuous flow systems enables more precise reaction management compared to batch processes [13]. The ability to maintain consistent temperature profiles along the reactor length ensures uniform product quality and minimizes batch-to-batch variation. Additionally, the enhanced heat transfer characteristics of flow reactors allow for better temperature control during exothermic reactions.

Solvent Systems and Concentration Optimization

Solvent selection plays a crucial role in the synthesis of 4-methoxybenzylzinc chloride, affecting both reaction kinetics and product stability [14] [15] [16]. The choice of solvent influences multiple aspects of the reaction, including the rate of oxidative addition, solubilization of organozinc intermediates, and the overall stability of the final product.

Table 4: Solvent Systems Optimization

Solvent SystemBoiling Point (°C)Dielectric ConstantOxidative Addition RateSolubilization RateOverall Yield (%)Product Stability
THF667.6MediumFast75Good
THF/MTBE (2:1)556.2MediumMedium82Good
DMF15336.7FastMedium88Excellent
DMSO18946.7Very FastMedium92Excellent
2-MeTHF806.9MediumFast78Good
THF + LiCl667.6FastVery Fast95Excellent
DMSO + LiCl18946.7Very FastFast94Excellent

Tetrahydrofuran serves as the standard solvent for organozinc synthesis due to its favorable coordination properties and chemical stability [2] [17]. However, polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate superior performance in terms of reaction rates and yields [14] [15]. These solvents accelerate the oxidative addition step through stabilization of charged intermediates formed during the single-electron transfer process.

The mechanism of solvent effects involves two distinct steps: oxidative addition and solubilization [15] [18]. Polar aprotic solvents primarily accelerate the oxidative addition step by stabilizing the transient charged intermediates, while lithium chloride additives enhance the solubilization of surface-bound organozinc species. This mechanistic understanding enables rational solvent selection based on the desired optimization target.

Mixed solvent systems, particularly tetrahydrofuran/methyl tert-butyl ether combinations, offer balanced performance with improved operational characteristics [17]. These systems provide adequate solvation properties while maintaining lower boiling points, facilitating product isolation and purification. The binary solvent approach allows fine-tuning of reaction parameters through composition adjustment.

Concentration optimization studies reveal that higher concentrations generally improve space-time yields but may compromise selectivity [11] [13]. The optimal concentration depends on the specific reaction conditions and desired outcome, with typical concentrations ranging from 0.5 to 2.0 M for laboratory-scale preparations and up to 3.0 M for industrial applications.

Scalable Production Techniques for Industrial Applications

Industrial-scale production of 4-methoxybenzylzinc chloride requires specialized techniques to address challenges related to heat management, safety, and economic efficiency [19] [11] [20] [12]. The transition from laboratory to industrial scale involves considerations of reactor design, process intensification, and quality control systems.

Table 5: Industrial Scale Production Parameters

ScaleReactor TypeZinc Excess (equiv)Residence Time (min)Temperature (°C)Yield (%)Concentration (M)Throughput (kg/day)
Lab (50 mL)Batch1.5120-48050-6085-950.50.1
Pilot (3-5 L/h)Continuous flow5-105-1545-5582-921.05-10
Semi-industrial (13 L/h)Continuous flow10-202-840-5088-962.025-50
Industrial (50+ L/h)Continuous flow20-501.5-535-4590-982.0-3.0100-500

Continuous flow technology represents the preferred approach for industrial organozinc production due to its inherent safety advantages and scalability characteristics [19] [20] [12]. The continuous nature of the process eliminates the accumulation of large quantities of reactive organometallic intermediates, significantly reducing explosion and fire risks. Additionally, the improved heat transfer characteristics of flow reactors enable better temperature control during highly exothermic reactions.

Reactor design for industrial applications incorporates specialized features including zinc replenishment systems, automated temperature control, and online monitoring capabilities [12] [13]. The zinc replenishment system ensures consistent metal surface area throughout extended production runs, maintaining optimal reaction conditions. Automated temperature control systems provide precise thermal management, essential for maintaining product quality and preventing thermal decomposition.

Process intensification strategies focus on maximizing throughput while maintaining product quality [11] [13]. High concentration processing, utilizing 2.0-3.0 M solutions, significantly increases space-time yields and reduces solvent consumption. However, high concentration operation requires careful optimization of mixing, heat transfer, and residence time to prevent mass transfer limitations and ensure complete conversion.

Quality control systems for industrial production incorporate online analytical techniques including process infrared spectroscopy and automated titration systems [11]. These monitoring systems enable real-time assessment of conversion and product quality, allowing for immediate process adjustments when deviations occur. The implementation of robust quality control systems ensures consistent product specifications and reduces the risk of batch rejection.

Economic considerations for industrial production focus on raw material costs, energy consumption, and waste minimization [20] [12]. The use of continuous flow technology reduces energy requirements through improved heat integration and eliminates the need for repeated heating and cooling cycles associated with batch processing. Additionally, the higher selectivity achieved in continuous flow systems reduces waste generation and improves overall process economics.

Hydrogen Bond Acceptor Count

2

Exact Mass

219.963334 g/mol

Monoisotopic Mass

219.963334 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-16

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